molecular formula C14H17N3O2S B14155932 8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione CAS No. 369396-27-0

8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione

Cat. No.: B14155932
CAS No.: 369396-27-0
M. Wt: 291.37 g/mol
InChI Key: TXVQMZXATMFFDF-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione is a heterocyclic compound that belongs to the class of triazoloisoquinolines This compound is characterized by its unique structure, which includes a triazole ring fused to an isoquinoline moiety, with methoxy and methyl substituents enhancing its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8,9-dimethoxy-5,5-dimethyl-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline with thioamide derivatives . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like chloroform, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The presence of the thione group may facilitate interactions with metal ions or other electrophilic species, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione stands out due to its triazoloisoquinoline core, which imparts unique chemical and biological properties

Properties

CAS No.

369396-27-0

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

8,9-dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline-3-thione

InChI

InChI=1S/C14H17N3O2S/c1-14(2)7-8-5-10(18-3)11(19-4)6-9(8)12-15-16-13(20)17(12)14/h5-6H,7H2,1-4H3,(H,16,20)

InChI Key

TXVQMZXATMFFDF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C3=NNC(=S)N31)OC)OC)C

solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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